molecular formula C22H17BrN2O B10813526 8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

Cat. No.: B10813526
M. Wt: 405.3 g/mol
InChI Key: BGWRFFJWGRAKLP-UHFFFAOYSA-N
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Description

8-(4-Bromophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is a complex organic compound that belongs to the phenanthroline family. Phenanthroline derivatives are known for their versatile applications in coordination chemistry due to their ability to form stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with a suitable phenanthroline precursor under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and consistency of the production process .

Mechanism of Action

The mechanism of action of 8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one involves its interaction with metal ions and biological molecules. As a ligand, it forms stable complexes with metal ions, which can then participate in various catalytic and biological processes . Its ability to intercalate into DNA allows it to disrupt DNA replication and transcription, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Bromophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is unique due to the presence of the 4-bromophenyl group, which enhances its reactivity and allows for further functionalization. This makes it a valuable compound for developing new materials and studying complex biological interactions .

Properties

IUPAC Name

8-(4-bromophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O/c23-14-8-6-13(7-9-14)22-21-16(3-1-5-19(21)26)20-15-4-2-12-24-17(15)10-11-18(20)25-22/h2,4,6-12,22,25H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWRFFJWGRAKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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